2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
2,5-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative known for its interesting chemical properties and potential applications in various fields including chemistry, biology, medicine, and industry. This compound features both a quinoline ring and sulfonamide groups, making it a subject of interest in research due to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Formation of Quinoline Derivative: : The tetrahydroquinoline core is synthesized using an appropriate starting material, such as aniline, through methods like the Povarov reaction.
Sulfonylation: : The quinoline derivative undergoes sulfonylation at the amine group using a sulfonyl chloride reagent, such as propane-1-sulfonyl chloride, under basic conditions.
Substitution Reaction: : The 2,5-dimethylbenzene-1-sulfonamide is prepared by sulfonylating 2,5-dimethylbenzenamine.
Coupling Reaction: : Finally, these two sulfonamide derivatives are coupled under appropriate conditions, often involving condensation reactions in the presence of catalysts.
Industrial Production Methods: Scaling up the production for industrial applications requires optimization of the reaction conditions to ensure high yield and purity. Common practices involve:
Using automated reactors to control temperature and reaction time precisely.
Implementing purification techniques like recrystallization and chromatography to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various reactions:
Oxidation: : The sulfonamide groups can be oxidized under strong oxidative conditions.
Reduction: : The quinoline ring can be partially reduced using selective reducing agents.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the quinoline ring.
Common Reagents and Conditions: Reagents like sulfuric acid, nitric acid, and various sulfonyl chlorides are often used. Conditions vary from mild temperatures for substitution to high temperatures for oxidation and reduction reactions.
Major Products: Reactions typically yield derivatives with modified sulfonamide or quinoline structures. For instance, oxidation may introduce sulfone functionalities, while reduction may lead to more saturated quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential use as a building block in synthetic organic chemistry due to its unique structural properties.
Medicine: Medically, it may serve as a lead compound for developing new therapeutic agents, especially due to its sulfonamide moiety, known for its antibacterial and antifungal properties.
Industry: In industry, it could be utilized in the design of new materials or as a precursor for more complex chemical entities used in manufacturing processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis. In addition, the quinoline structure may interact with nucleic acids or proteins, potentially disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds:
Sulfanilamide: : Known for its antibacterial properties, differing mainly in the lack of the complex quinoline structure.
Quinoline Sulfonamides: : A class of compounds similar in having both quinoline and sulfonamide functionalities but may vary in substitution patterns.
Sulfonylureas: : These compounds also feature sulfonamide groups but differ structurally and functionally, primarily used in diabetes management.
Uniqueness: 2,5-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide stands out due to its unique combination of a quinoline ring and dual sulfonamide functionalities, which imparts distinctive reactivity and potential biological activities.
Hope that gives you a comprehensive look at this intriguing compound!
Properties
IUPAC Name |
2,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-12-27(23,24)22-11-5-6-17-14-18(9-10-19(17)22)21-28(25,26)20-13-15(2)7-8-16(20)3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOHAXHPFFSPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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